The primary chemical reaction analyzed for N-(2-methoxyethyl)-N-methyl-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-amine is its metabolic transformation in human hepatic microsomal incubations. [] The predominant reaction is sulfoxidation, resulting in the formation of {4-[5-(4-fluorophenyl)-2-methylsulfinyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine (ML3603) and its corresponding M-sulfone. [] Additional metabolic transformations observed include oxidative removal of the phenylethyl moiety, pyridine N-oxidation, and hydroxylation reactions. []
N-(2-methoxyethyl)-N-methyl-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-amine acts as a potent inhibitor of p38 MAPK. [] While the exact mechanism of inhibition is not detailed in the available literature, it is likely that this compound binds to the active site of the p38 MAPK enzyme, preventing its phosphorylation activity and downstream signaling. [] This inhibition of p38 MAPK can disrupt various cellular processes, including inflammation, cell proliferation, and apoptosis, which are implicated in various disease states. []
The primary application of N-(2-methoxyethyl)-N-methyl-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-amine is in preclinical research as a potential therapeutic agent for diseases involving p38 MAPK activation. [] Its potent inhibition of p38 MAPK makes it a promising candidate for further development as a treatment for oncogenesis, autoimmune diseases, and inflammatory processes. [] The research paper focuses on characterizing its metabolism in human hepatic microsomes, highlighting its potential for in vivo efficacy and safety assessments. []
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4